4-(3-Bromo-2-hydroxyphenyl)butanoic acid
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Overview
Description
4-(3-Bromo-2-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H11BrO3 It features a bromine atom, a hydroxyl group, and a butanoic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxyphenylbutanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylbutanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-(3-Bromo-2-oxophenyl)butanoic acid.
Reduction: Formation of 2-hydroxyphenylbutanoic acid.
Substitution: Formation of 4-(3-Amino-2-hydroxyphenyl)butanoic acid or 4-(3-Mercapto-2-hydroxyphenyl)butanoic acid.
Scientific Research Applications
4-(3-Bromo-2-hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)butanoic acid
- 2-(4-Hydroxyphenyl)butanoic acid
- 3-Bromo-4-hydroxyphenylacetic acid
Comparison
4-(3-Bromo-2-hydroxyphenyl)butanoic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ringCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-(3-bromo-2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,14H,2,4,6H2,(H,12,13) |
InChI Key |
QQWWLWFBIFBFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CCCC(=O)O |
Origin of Product |
United States |
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